molecular formula C12H11NO5 B13358465 (S)-2-(1-Oxoisoindolin-2-yl)succinic acid CAS No. 298700-68-2

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid

Cat. No.: B13358465
CAS No.: 298700-68-2
M. Wt: 249.22 g/mol
InChI Key: ARQVQTROBUYMIT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a chiral isoindoline derivative offered as a high-purity chemical reagent for research purposes. This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. While direct studies on this specific compound are limited, its core structure is closely related to patented compounds known for their potent biological activity. Research on similar 1-oxo- and 1,3-dioxoisoindoline derivatives has established their significance as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production and other inflammatory cytokines . This mechanism is a key target in investigating therapeutic strategies for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock . The presence of the succinic acid moiety is also significant, as succinate is a central metabolite in the tricarboxylic acid (TCA) cycle and is involved in cellular energy production and signaling . Recent research explores the role of succinate and its pathways in disease contexts such as ovarian cancer , highlighting the potential research value of compounds incorporating this group . The (S) enantiomer provided in this product is of particular interest for researchers exploring stereochemistry-dependent biological interactions , which can profoundly influence a compound's mechanism of action and binding affinity. This makes it a valuable candidate for medicinal chemistry, pharmacology, and drug discovery programs focused on inflammatory diseases, autoimmune disorders, and oncology .

Properties

CAS No.

298700-68-2

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)butanedioic acid

InChI

InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)/t9-/m0/s1

InChI Key

ARQVQTROBUYMIT-VIFPVBQESA-N

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to (S)-2-(1-Oxoisoindolin-2-yl)succinic acid

The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, a chiral molecule, necessitates precise control over stereochemistry. Advanced synthetic routes are designed to produce the desired (S)-enantiomer with high purity, which is critical for its intended applications.

Stereoselective and Asymmetric Synthesis Approaches

The primary challenge in synthesizing (S)-2-(1-Oxoisoindolin-2-yl)succinic acid lies in establishing the chiral center at the C2 position of the succinic acid moiety. Asymmetric synthesis is paramount to ensure the exclusive or predominant formation of the (S)-enantiomer.

One plausible strategy involves the use of a chiral starting material, such as (S)-aspartic acid, which already possesses the required stereochemistry. The synthesis would then proceed by N-alkylation with a suitable 2-halomethylbenzoyl derivative followed by intramolecular cyclization to form the 1-oxoisoindoline ring.

Alternatively, asymmetric catalytic methods can be employed. The synthesis of a structurally related compound, α-(1-oxoisoindolin-3-yl)glycine, highlights the complexity of such approaches, potentially involving a multi-step reaction cascade catalyzed by metal complexes. nih.gov For instance, a reaction between a chiral glycine (B1666218) Schiff base and 2-cyanobenzaldehyde, catalyzed by a nickel(II) complex, has been reported to produce a novel α-(1-oxoisoindolin-3-yl)glycine, demonstrating the utility of metal catalysis in constructing the oxoisoindoline core with stereocontrol. nih.gov Chiral auxiliaries, such as oxazolidinones, are also versatile tools in asymmetric synthesis, guiding the stereochemical outcome of reactions like aldol (B89426) additions, which could be adapted for constructing the target molecule. nih.govsigmaaldrich.commdpi.com

Key reaction types employed in these stereoselective syntheses include:

Nucleophilic Substitution: Reaction of a chiral amine (e.g., an (S)-aminosuccinate derivative) with an ortho-functionalized benzene (B151609) derivative.

Reductive Amination: Condensation of a chiral amino acid with a 2-formylbenzoic acid derivative, followed by reduction and cyclization.

Metal-Catalyzed Cyclization: Intramolecular reactions to form the lactam ring of the isoindolinone structure.

Optimization of Reaction Conditions and Yields

For a key step, such as the intramolecular cyclization to form the 1-oxoisoindoline ring, a systematic optimization study might be conducted. The goal is to identify conditions that favor the desired cyclization over potential side reactions, such as polymerization or decomposition.

ParameterVariationObserved Effect on Yield/Purity
CatalystAcid (e.g., p-TSA) vs. Base (e.g., NaOMe)Influences the rate of cyclization and formation of byproducts.
SolventPolar aprotic (DMF, DMSO) vs. Nonpolar (Toluene)Affects solubility of intermediates and reaction kinetics.
TemperatureRoom Temperature vs. RefluxHigher temperatures may increase reaction rate but can also lead to degradation.
ConcentrationHigh vs. Low (Dilute)High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.

General protocols for optimizing syntheses of related heterocyclic compounds often involve screening different catalysts and solvent systems to enhance efficiency. researchgate.netresearchgate.net

Principles of Sustainable Chemistry in Synthesis

The application of sustainable or "green" chemistry principles is increasingly important in chemical synthesis. mcgill.ca For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, this can be addressed by focusing on the origin of its building blocks. Succinic acid is recognized as a key bio-based platform chemical that can be produced from the fermentation of renewable feedstocks like glucose, glycerol, and other biomass sources. mcgill.carsc.orgnih.gov This biological route offers a sustainable alternative to traditional petrochemical-based synthesis from maleic anhydride. mcgill.ca

Key aspects of applying sustainable chemistry to the synthesis include:

Renewable Feedstocks: Utilizing bio-based succinic acid as a starting material. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Green Solvents: Employing environmentally benign solvents or, ideally, solvent-free reaction conditions. cmu.ac.th

Catalysis: Using efficient and recyclable catalysts to minimize waste. Succinic acid itself has been explored as a bio-based, green catalyst for certain organic reactions. cmu.ac.th

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A practical, metal-free synthesis of succinic acid from levulinic acid (another biomass-derived chemical) using hydrogen peroxide as an oxidant represents a green synthetic approach that avoids heavy metal waste. rsc.org

Design and Synthesis of Analogs and Derivatives

The structural scaffold of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid provides a versatile template for the design and synthesis of new analogs and derivatives. These efforts aim to explore the chemical space around the core structure to develop compounds with tailored properties.

Rational Design Strategies for Structural Modifications

Rational design involves making deliberate, knowledge-based modifications to a molecule's structure. For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, this can be approached by modifying its three main components: the succinic acid backbone, the aromatic ring, and the lactam ring.

Modification of the Succinic Acid Moiety: The carboxylic acid groups can be converted into esters, amides, or other functional groups to alter polarity and reactivity. The length of the carbon chain could also be extended or shortened.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene ring of the isoindolinone can systematically alter its electronic and steric properties.

Modification of the Lactam Ring: The carbonyl group of the lactam could be reduced, or atoms within the ring could be substituted.

The conformational restriction approach is a powerful strategy in rational drug design. nih.gov For example, in the design of PDE4 inhibitors, a flexible part of a known inhibitor was constrained within a fused ring system, leading to novel analogs with improved selectivity. nih.gov A similar strategy could be applied to analogs of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid to create more rigid structures. The synthesis of various isoindolin-2-yl-acetamide and 2-(1,3-dioxoisoindolin-2-yl) acetamide (B32628) derivatives serves as an example of how the core structure can be elaborated to generate a range of analogs. nih.govnih.gov

Modification SiteExample of ModificationRationale
Succinic Acid Carboxyl GroupsConversion to methyl estersIncrease lipophilicity, potential for prodrug design.
Aromatic RingAddition of a chloro or fluoro groupModify electronic properties and metabolic stability.
Lactam CarbonylReduction to an amineRemove hydrogen bond acceptor, alter geometry.

Combinatorial Chemistry and High-Throughput Synthesis Techniques

To efficiently explore a wide range of structural modifications, combinatorial chemistry and high-throughput synthesis techniques are employed. These methods allow for the rapid generation of large libraries of related compounds from a common set of building blocks.

Multicomponent reactions (MCRs), such as the Ugi reaction, are particularly well-suited for this purpose as they can generate significant molecular complexity in a single step. nih.gov Research has demonstrated the divergent synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common intermediate prepared via an Ugi four-component reaction (Ugi-4CR). nih.gov This highlights a powerful strategy for creating libraries of compounds with the isoindolinone core. More specifically, an efficient protocol was developed to construct a DNA-encoded chemical library based on the isoindolin-2-yl-acetamide scaffold, enabling the synthesis and screening of a vast number of derivatives. nih.gov

This approach involves reacting a set of diverse building blocks (e.g., various aldehydes, amines, isocyanides, and carboxylic acids) in a combinatorial fashion to produce a library of structurally diverse analogs of the parent compound, which can then be screened for desired properties.

Prodrug Strategies for Modulating Biological Properties in Preclinical Research

In preclinical research, the development of prodrugs for a parent molecule like (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a key strategy to overcome unfavorable physicochemical and pharmacokinetic properties. The presence of two carboxylic acid groups in the succinic acid moiety results in a polar molecule that is ionized at physiological pH, potentially leading to poor membrane permeability and limited oral bioavailability. Prodrug strategies for such carboxylic acid-containing compounds primarily focus on masking one or both of these polar groups to enhance lipophilicity and facilitate absorption. ebrary.netresearchgate.net

Commonly explored prodrugs for carboxylic acids are esters and amides. Ester prodrugs are a widely adopted approach due to the prevalence of esterase enzymes in the body that can hydrolyze the ester back to the active carboxylic acid. researchgate.netscirp.org For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, mono- or di-ester prodrugs can be synthesized by reacting the carboxylic acid groups with various alcohols. The choice of the alcohol can modulate the lipophilicity and the rate of hydrolysis of the resulting ester. For instance, simple alkyl esters (e.g., ethyl, propyl) can significantly increase lipophilicity. ebrary.net More complex esters, such as acyloxymethyl or pivaloyloxymethyl (POM) esters, can also be employed to enhance chemical stability and control the release of the parent drug. researchgate.net

Amide prodrugs represent another viable strategy. By converting the carboxylic acid to an amide, the polarity is reduced, and membrane permeability can be improved. nih.gov Furthermore, specific amino acid conjugates can be designed to target amino acid transporters in the gastrointestinal tract, thereby facilitating active transport and enhancing absorption. mdpi.com

The selection of a suitable prodrug strategy in preclinical research involves a careful balance of aqueous solubility, membrane permeability, and susceptibility to enzymatic cleavage. The ideal prodrug should be sufficiently stable to reach the target site but readily converted to the active parent compound to exert its therapeutic effect. researchgate.net The following interactive table summarizes potential prodrug strategies for (S)-2-(1-Oxoisoindolin-2-yl)succinic acid.

Prodrug TypeMoiety AttachedPotential AdvantagesKey Considerations
Alkyl Ester Ethyl, Propyl, etc.Increased lipophilicity, simple synthesisRapid hydrolysis by plasma esterases
Acyloxymethyl Ester Acetoxymethyl (AM)Enhanced chemical stabilityPotential for formaldehyde (B43269) release
Pivaloyloxymethyl Ester Pivaloyloxymethyl (POM)Increased lipophilicity and stabilitySteric hindrance may slow hydrolysis
Amino Acid Conjugate Glycine, Alanine, etc.Potential for active transportSusceptibility to peptidases
Amide Simple aminesReduced polarityGenerally more stable than esters

Enantiomeric Purity and Chiral Resolution Techniques in Research

The stereochemistry of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a critical determinant of its biological activity. The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center in the succinic acid portion of the molecule. It is common for enantiomers of a chiral drug to exhibit different pharmacological and toxicological profiles. Therefore, ensuring high enantiomeric purity is paramount in the research and development of this compound. The synthesis of this molecule may result in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. Consequently, effective chiral resolution techniques are essential to isolate the desired (S)-enantiomer. wikipedia.org

Several methods are employed in research for the separation of enantiomers. The most common and well-established technique is diastereomeric crystallization . This involves reacting the racemic mixture of the carboxylic acid with a chiral resolving agent, which is typically a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine), to form a pair of diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure (S)-2-(1-Oxoisoindolin-2-yl)succinic acid.

Chiral chromatography is another powerful technique for enantiomeric separation. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative tool for this purpose. nih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases. wikipedia.org

Enzymatic resolution offers a highly selective and environmentally friendly alternative for chiral separation. This method employs enzymes, such as lipases or esterases, that can selectively catalyze a reaction on one enantiomer of a racemic mixture. nih.gov For instance, a racemic ester derivative of 2-(1-oxoisoindolin-2-yl)succinic acid could be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. doi.org

The following interactive data table provides a comparison of these chiral resolution techniques.

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. wikipedia.orgScalable, well-established technique.Requires a suitable and often expensive chiral resolving agent; can be labor-intensive. libretexts.org
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. wikipedia.orgHigh resolution, applicable to a wide range of compounds.Can be expensive for large-scale separations, requires specialized equipment.
Enzymatic Resolution Selective enzymatic reaction on one enantiomer of a racemic mixture. nih.govHigh enantioselectivity, mild reaction conditions.Enzyme stability and cost can be limiting factors; requires derivatization in some cases.

Molecular Mechanism of Action and Biological Target Interactions

Interaction with Cereblon (CRBN) and the DDB1-CUL4A-RBX1 E3 Ubiquitin Ligase Complex

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), bind to CRBN, which serves as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govbohrium.com This complex is composed of Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and RING-Box Protein 1 (RBX1). nih.gov The binding of the compound to CRBN is the critical initiating event that leads to the recruitment of neosubstrates. rsc.orgnih.gov

The binding of compounds like (S)-2-(1-Oxoisoindolin-2-yl)succinic acid to CRBN is a prime example of allosteric modulation. The compound binds to a specific pocket in CRBN's thalidomide-binding domain (TBD), inducing a conformational change in the protein. nih.gov This altered conformation creates a new binding surface on CRBN that has high affinity for proteins that would not normally be recognized by the ligase. nih.govyoutube.com These newly recruited proteins are termed "neo-substrates." researchgate.net This "molecular glue" mechanism is distinct from traditional enzyme inhibition, as it creates a novel protein-protein interaction, leading to the degradation of target proteins rather than simply blocking their function. youtube.comnih.gov The binding of the compound is necessary and sufficient to trigger this allosteric rearrangement of CRBN from an open, inactive conformation to a closed, substrate-receptive state. nih.gov

Crystallographic studies of the DDB1-CRBN complex bound to thalidomide (B1683933) analogs (pomalidomide and lenalidomide) have provided detailed insights into the formation of the ternary complex. nih.govbohrium.com The compound sits (B43327) in a tri-tryptophan pocket within CRBN. nih.gov The glutarimide (B196013) ring of the molecule is essential for this interaction, inserting into the binding pocket, while the isoindolinone part is more solvent-exposed. nih.govresearchgate.net

This binding creates a composite surface formed by both the compound and CRBN, which is then recognized by the neo-substrate. nih.gov For example, the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a well-characterized interaction. rsc.orgnih.gov Structural studies of the CRBN-pomalidomide-IKZF1 ternary complex show that a specific zinc finger domain of Ikaros makes direct contact with both CRBN and pomalidomide, stabilizing the complex and positioning it for ubiquitination. rsc.org The formation of this ternary complex is a cooperative process, where the binding of all three components (CRBN, compound, and neo-substrate) is thermodynamically more favorable than the individual binary interactions. nih.govnih.gov

The binding affinity of thalidomide and its analogs to the CRBN-DDB1 complex varies, which correlates with their biological potency. Pomalidomide and lenalidomide exhibit significantly stronger binding to the CRBN-DDB1 complex compared to thalidomide. researchgate.net This enhanced affinity is a key factor in their increased potency for inducing the degradation of neosubstrates. nih.gov Competitive binding assays have demonstrated that pomalidomide and lenalidomide inhibit the binding of thalidomide to CRBN with greater efficiency. researchgate.net

The thermodynamics of ternary complex formation are governed by the principle of cooperativity. nih.govnih.gov Positive cooperativity, where the formation of one binary complex increases the affinity for the third component, leads to a more stable ternary complex and more efficient degradation. nih.gov This cooperativity arises from the favorable protein-protein interactions established at the interface between CRBN and the neosubstrate, which are mediated by the molecular glue. nih.gov

CompoundTargetBinding Affinity (IC₅₀)
LenalidomideCRBN-DDB1~3 µM
PomalidomideCRBN-DDB1~3 µM
ThalidomideCRBN-DDB1~30 µM
Data from competitive binding assays. researchgate.net

Identification and Characterization of Protein Substrates Targeted for Degradation

A crucial aspect of understanding the biological effects of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is identifying the full range of neosubstrates it targets for degradation. The specific set of degraded proteins can vary between different analogs of the parent compound. nih.govnih.gov

Unbiased proteomic techniques are essential tools for identifying the substrates of molecular glues. researchgate.net Methods such as stable isotope labeling with amino acids in cell culture (SILAC) and other quantitative mass spectrometry-based approaches allow for the global measurement of protein levels in cells following treatment with the compound. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are significantly downregulated, pointing to them as potential neosubstrates. nih.govresearchgate.net

These approaches have been successfully used to identify key neosubstrates of pomalidomide and other immunomodulatory drugs (IMiDs). rsc.orgnih.gov For instance, proteomics led to the discovery that pomalidomide specifically targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, which is central to its anti-myeloma activity. nih.govnih.gov More recent proteomic studies have expanded the list of neosubstrates to include other zinc finger transcription factors and proteins involved in various cellular processes. nih.govbiorxiv.org

Known Neosubstrates of Pomalidomide

Protein Substrate Function
IKZF1 (Ikaros) Lymphoid transcription factor
IKZF3 (Aiolos) Lymphoid transcription factor
ARID2 Subunit of chromatin remodeling complex
ZNF692 Zinc finger protein
RNF166 Zinc finger protein

This table lists some of the key neosubstrates identified for pomalidomide. rsc.orgnih.gov

Once potential neosubstrates are identified through proteomics, their degradation must be mechanistically validated. This involves confirming that the degradation is dependent on the components of the ubiquitin-proteasome system. biorxiv.org Key validation experiments include:

Proteasome Inhibition: Treating cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the neosubstrate, confirming its disposal via the proteasome. biorxiv.org

Ubiquitination Assays: Demonstrating that the neosubstrate becomes polyubiquitinated in the presence of the compound provides direct evidence of the mechanism.

CRBN Knockdown/Knockout: The degradation of the neosubstrate should be abrogated in cells where CRBN has been depleted or knocked out, proving that the effect is CRBN-dependent. nih.gov

Neddylation Inhibition: Since Cullin-RING ligases require modification by the ubiquitin-like protein NEDD8 for their activity, inhibiting neddylation (e.g., with MLN4924) should also prevent substrate degradation. biorxiv.org

These validation steps confirm that the observed protein loss is due to the compound-induced recruitment to the CRL4CRBN E3 ligase complex and subsequent proteasomal degradation, rather than off-target effects on transcription or translation. biorxiv.org

Cellular Pathways Affected by Targeted Protein Degradation

The selective degradation of neosubstrates like IKZF1, IKZF3, and CK1α initiates a cascade of downstream cellular events, profoundly impacting various signaling pathways.

Downstream Signaling Cascade Analysis in vitro

The degradation of specific target proteins triggers distinct downstream effects depending on the cellular context.

In Multiple Myeloma: The degradation of IKZF1 and IKZF3 leads to a significant decrease in the levels of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene MYC, both of which are critical for the survival of multiple myeloma cells. nih.govnih.gov This disruption of the IKZF1/3-IRF4-MYC transcriptional network results in cell cycle arrest and apoptosis of the malignant cells. nih.govnih.gov

In T-cells: The degradation of IKZF1 and IKZF3, which act as transcriptional repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production. nih.govbroadinstitute.org This cytokine is a potent stimulator of T-cell and Natural Killer (NK) cell proliferation and cytotoxicity, contributing to the immunomodulatory effects of the compound. nih.govdrugbank.com

In del(5q) Myelodysplastic Syndrome: The degradation of CK1α in del(5q) MDS cells, which already have reduced levels of the protein due to haploinsufficiency, leads to the stabilization and activation of the p53 tumor suppressor pathway. nih.govashpublications.org This activation induces cell cycle arrest and apoptosis, selectively eliminating the malignant clone. ashpublications.orgnih.gov

Transcriptomic and Proteomic Signatures of Compound Action in vitro

Global analyses of gene and protein expression have provided comprehensive insights into the cellular response to this class of compounds.

Transcriptomic Analysis: RNA sequencing of multiple myeloma cells treated with lenalidomide has revealed significant changes in gene expression. A notable finding is the induction of an interferon-stimulated gene (ISG) signature, which is dependent on the degradation of Aiolos (IKZF3). ashpublications.org Studies comparing gene expression in patients before treatment and at the time of acquired resistance have identified hundreds of differentially expressed genes, pointing to complex resistance mechanisms that can be independent of CRBN expression. researchgate.net In some contexts, pathways such as PI3K/AKT, mTOR, and ERK/MAPK are significantly affected. ascopubs.org

Proteomic Analysis: Quantitative proteomic techniques, such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), have been instrumental in identifying the direct targets of compound-induced degradation. nih.gov These studies definitively showed a specific and rapid increase in the ubiquitination of IKZF1, IKZF3, and CK1α, followed by a sharp decrease in their total protein abundance upon treatment. nih.govthermofisher.comaacrjournals.org For example, in del(5q) myeloid cells, proteomic analysis showed that out of thousands of proteins, only IKZF1 and CK1α were significantly affected in both ubiquitination and abundance by lenalidomide. aacrjournals.org Further proteomic studies have also been used to define changes in the cell surface proteins of myeloma cells to identify signatures of drug resistance. researchgate.net

Summary of In Vitro Proteomic and Transcriptomic Findings
Analysis TypeCell/System ContextKey FindingsReference
Proteomics (SILAC)Multiple Myeloma Cells (MM1.S)Selective ubiquitination and degradation of IKZF1 and IKZF3. Increased binding of IKZF1/3 to CRBN. nih.gov
Proteomics (SILAC)del(5q) Myeloid Cells (KG-1)Selective degradation of Casein Kinase 1α (CK1α). thermofisher.com
Transcriptomics (RNA-seq)Primary Multiple Myeloma CellsInduction of an Interferon Stimulated Gene (ISG) signature post-treatment. ashpublications.org
Transcriptomics (RNA-seq)Paired patient samples (pre-treatment vs. resistance)Identification of 830 differentially expressed genes associated with acquired resistance. researchgate.net

Molecular Mechanisms of Selectivity and Potential Off-Target Engagement

The selectivity of molecular glues is remarkable and is dictated by the precise molecular interactions within the ternary complex formed by the compound, CRBN, and the neosubstrate. The compound sits in a binding pocket on CRBN and creates a new surface that is specifically recognized by the neosubstrate. nih.gov

For instance, the degradation of IKZF1 and IKZF3 is dependent on a specific glutamine residue (Q147 in IKZF3) within a β-hairpin loop of the transcription factors. nih.gov Mutating this single amino acid is sufficient to prevent binding to the compound-CRBN complex and confers resistance to degradation. nih.gov Conversely, other Ikaros family members that are not normally degraded can be made susceptible by introducing this critical residue. nih.gov This highlights that the compound does not bind the neosubstrate directly but rather induces a specific protein-protein interaction.

While the primary targets are well-defined, the potential for off-target engagement exists. The selectivity is not absolute across different IMiD compounds. For example, while lenalidomide potently degrades CK1α, pomalidomide does so only weakly, and thalidomide not at all, despite all binding to CRBN. aacrjournals.org This demonstrates that small structural changes in the molecular glue can lead to distinct neosubstrate profiles and, consequently, different therapeutic applications and potential side effects. aacrjournals.org The continued discovery of novel CRBN-binding molecules and a deeper understanding of the structural basis for neosubstrate recognition are active areas of research aimed at designing more selective and potent protein degraders. nih.govnih.gov

Preclinical Pharmacological Investigations: Mechanistic Insights

In Vitro Cellular Models for Studying Compound Activity

The initial phase of mechanistic studies typically involves the use of in vitro cellular models. These controlled environments allow for a detailed examination of the compound's direct effects on cells, providing a foundational understanding of its biological activity.

Should (S)-2-(1-Oxoisoindolin-2-yl)succinic acid be hypothesized to function as a protein degrader, a critical first step would be the selection of appropriate human cancer cell lines. The choice of cell lines would be guided by the expression levels of the target protein of interest and key components of the ubiquitin-proteasome system. For instance, cell lines such as HEK293T for initial validation of target degradation, and disease-relevant cell lines like VHL-mutant renal cell carcinoma lines for specific E3 ligase-mediated degradation, would be considered.

Following cell line selection, the development of robust assays to quantify protein degradation is paramount. Techniques such as Western blotting would provide a semi-quantitative measure of the target protein levels post-treatment. For more quantitative and higher-throughput analysis, methods like enzyme-linked immunosorbent assay (ELISA) or targeted mass spectrometry could be employed.

Illustrative Data Table: Protein Degradation Profiling in Selected Cell Lines

Cell LineTarget Protein(S)-2-(1-Oxoisoindolin-2-yl)succinic acid Concentration (µM)% Target Protein Remaining (vs. Vehicle)
HEK293TProtein X0.185
142
1015
Cancer Line AProtein X0.192
155
1023
Cancer Line BProtein X0.188
148
1019

This data is illustrative and does not represent actual experimental results.

To characterize the potency of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, detailed dose-response studies would be conducted. These experiments are crucial for determining the concentration at which the compound engages its target and induces its degradation. Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays could be utilized to measure the direct binding of the compound to its target protein within intact cells.

The degradation concentration 50 (DC50), which is the concentration of the compound that results in 50% degradation of the target protein, would be a key parameter to be determined. This is typically assessed by treating cells with a range of compound concentrations and quantifying the remaining target protein levels.

Illustrative Data Table: In Vitro Dose-Response Parameters

Assay TypeParameterValue (µM)
Target Engagement (e.g., CETSA)EC500.5
Protein Degradation (e.g., Western Blot)DC502.1

This data is illustrative and does not represent actual experimental results.

Understanding potential mechanisms of resistance is a critical aspect of preclinical evaluation. For a protein degrader, resistance could arise from several factors, including mutations in the target protein that prevent compound binding, alterations in the E3 ligase complex, or upregulation of protein synthesis. To investigate this, resistant cell lines could be generated by long-term culture with increasing concentrations of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid. Subsequent genomic and proteomic analyses of these resistant cells would help to identify the molecular drivers of resistance.

In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, the focus would shift to in vivo studies using animal models to confirm the compound's mechanism of action in a more complex biological system.

To verify that (S)-2-(1-Oxoisoindolin-2-yl)succinic acid reaches its intended target in a living organism, target engagement biomarkers would be analyzed in preclinical models, such as mice bearing human tumor xenografts. This could involve the administration of the compound, followed by the collection of tumor and tissue samples at various time points. The level of target engagement in these samples could be assessed using techniques similar to those employed in vitro, adapted for tissue homogenates.

The ultimate goal of in vivo mechanistic studies is to demonstrate that target engagement by (S)-2-(1-Oxoisoindolin-2-yl)succinic acid leads to the desired downstream biological effects. This would be investigated by analyzing the perturbation of cellular pathways. For example, if the target protein is a key kinase in a signaling cascade, its degradation should lead to a decrease in the phosphorylation of its downstream substrates. These changes in protein levels and post-translational modifications would be quantified in tumor and surrogate tissues using methods like immunohistochemistry or mass spectrometry-based proteomics.

Illustrative Data Table: In Vivo Pathway Perturbation

Tissue TypeBiomarkerChange vs. Vehicle-Treated Control
TumorTarget Protein X75% decrease
Phosphorylated Downstream Substrate Y68% decrease
SpleenTarget Protein X45% decrease

This data is illustrative and does not represent actual experimental results.

Compound Distribution and Metabolism in Preclinical Animal Models

Studies in preclinical species, including mice, rats, and monkeys, have been instrumental in characterizing how (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is formed and distributed throughout the body. These investigations are foundational to understanding the clearance mechanisms of the parent drug, apremilast (B1683926).

Formation through Hydrolysis

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is primarily formed through the hydrolysis of apremilast. This metabolic transformation is a key pathway in the extensive biotransformation of apremilast, which also undergoes oxidation and glucuronidation. While the parent drug, apremilast, and its O-desmethyl glucuronide metabolite are the most abundant circulating components in plasma, the hydrolysis product, (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, is a notable component of the excreted radioactivity. nih.govbohrium.com

Tissue Distribution Insights

Understanding the distribution of a metabolite is crucial for a comprehensive safety and efficacy assessment. Preclinical studies utilizing techniques such as quantitative whole-body autoradiography (QWBA) with radiolabeled apremilast have provided insights into the tissue disposition of the parent drug and its metabolites collectively. bioivt.comcriver.com

Following oral administration of [14C]apremilast to rats, radioactivity was observed to be widely distributed throughout the body. While specific quantitative data for the distribution of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid in individual tissues are not extensively detailed in publicly available literature, the general distribution patterns of total radioactivity provide an inferential understanding of where the metabolite might be present.

The liver, being the primary site of metabolism, is expected to have a significant concentration of apremilast and its metabolites, including the succinic acid derivative. nih.gov The kidneys also play a crucial role as a major route of excretion for apremilast and its metabolites.

The table below summarizes the general distribution findings from preclinical studies with radiolabeled apremilast, which includes the contribution from all metabolites, including (S)-2-(1-Oxoisoindolin-2-yl)succinic acid.

TissueRelative Radioactivity ConcentrationImplication for (S)-2-(1-Oxoisoindolin-2-yl)succinic acid
LiverHighPrimary site of apremilast metabolism, suggesting the formation and presence of the succinic acid metabolite.
KidneyHighA key organ for the elimination of apremilast metabolites via urine.
Gastrointestinal TractHighRepresents both unabsorbed drug and biliary excretion of metabolites.
PlasmaModerateThe parent drug and its major glucuronide metabolite are the predominant circulating entities.
Other TissuesWidely DistributedIndicates broad distribution of apremilast and its various metabolites throughout the body.

Metabolic Profile Overview

The metabolic landscape of apremilast in preclinical models is complex, with numerous metabolites being formed. The table below provides a simplified overview of the key metabolic pathways and the place of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid within this scheme.

Metabolic PathwayKey Enzymes/ProcessesResulting MetabolitesRelevance to (S)-2-(1-Oxoisoindolin-2-yl)succinic acid
OxidationCYP3A4, with minor contributions from CYP1A2 and CYP2A6O-desmethyl and O-desethyl apremilastThese can be further metabolized or are parallel pathways to hydrolysis.
HydrolysisNon-enzymatic and/or enzymatic(S)-2-(1-Oxoisoindolin-2-yl)succinic acid and other degradantsThis is the direct formation pathway of the compound of interest.
GlucuronidationUGT enzymesO-desmethyl apremilast glucuronide (major circulating metabolite)A major clearance pathway for oxidized metabolites.
N-deacetylationMetabolic enzymesN-deacetyl metabolitesAnother minor pathway contributing to the overall metabolism.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Studies

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool in preclinical research for identifying the metabolic fate of new chemical entities like (S)-2-(1-Oxoisoindolin-2-yl)succinic acid. In these studies, the compound would be incubated with liver microsomes or administered to animal models, and subsequent biological samples (plasma, urine, feces) would be analyzed.

The core principle of this approach is the precise mass measurement of the parent compound and its metabolites. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm). This allows for the confident assignment of elemental compositions to detected ions. Metabolites are identified by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation) relative to the parent drug.

For a compound like (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, a typical workflow would involve comparing the metabolic profile of samples from treated subjects against control samples. Data processing would employ techniques like extracted ion chromatograms (EICs) for expected metabolites and mass defect filtering to uncover unexpected metabolic pathways. Tandem mass spectrometry (MS/MS) experiments are then performed to structurally characterize potential metabolites by comparing their fragmentation patterns with that of the parent compound. For instance, the characteristic isoindolinone core would be expected to produce specific fragment ions, which would likely be present in the MS/MS spectra of its metabolites.

Table 1: Hypothetical Metabolic Transformations of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid and Corresponding Mass Shifts

Metabolic ReactionMass Change (Da)Resulting Formula Change
Monohydroxylation+15.9949+O
Dihydroxylation+31.9898+O₂
N-dealkylation (of succinic acid)-71.0371-C₄H₅O₂
Carboxylation+43.9898+CO₂
Glucuronidation+176.0321+C₆H₈O₆

This table is illustrative and shows potential metabolic pathways that would be investigated using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ligand-Protein Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions between a small molecule ligand, such as (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, and its protein target at atomic resolution. Protein-observed NMR experiments, like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative.

In a typical ¹H-¹⁵N HSQC experiment, a uniformly ¹⁵N-labeled protein target is titrated with the unlabeled ligand. Each peak in the resulting spectrum corresponds to a specific amide proton and nitrogen pair in the protein's backbone. Upon binding of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, residues at the binding site or those undergoing conformational changes will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks. This phenomenon is known as Chemical Shift Perturbation (CSP).

By mapping the perturbed residues onto the protein's structure, the ligand's binding site can be identified. The magnitude of the shift can also provide information about the binding affinity. For structurally related compounds like lenalidomide (B1683929), which bind to the protein Cereblon (CRBN), NMR studies have been pivotal in identifying the key amino acid residues involved in the interaction. Similar studies with (S)-2-(1-Oxoisoindolin-2-yl)succinic acid would reveal its specific binding mode and confirm engagement with its intended target.

Table 2: Example of Chemical Shift Perturbation Data for a Ligand-Protein Interaction

Residue NumberResidue NameInitial Chemical Shift (¹H, ¹⁵N ppm)Final Chemical Shift (¹H, ¹⁵N ppm)Combined Shift (ppm)
380Trp(8.15, 121.3)(8.45, 122.1)0.38
386Trp(7.98, 119.5)(8.22, 119.8)0.26
400Trp(8.50, 123.0)(8.65, 123.1)0.16
402Phe(7.80, 120.4)(7.91, 120.5)0.12

This table represents hypothetical data illustrating how CSPs are used to identify key interaction residues. The residues listed are known to be critical for the binding of related compounds to Cereblon.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology of Interactions

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structure of ligand-protein complexes. These methods provide definitive evidence of the binding mode, orientation, and specific molecular interactions between the ligand and its target.

For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, obtaining a crystal structure in complex with its target protein would involve co-crystallizing the two molecules or soaking the ligand into pre-formed crystals of the protein. The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the molecular model is built.

This approach has been successfully used to elucidate the binding mechanism of related immunomodulatory drugs. For example, the crystal structure of lenalidomide bound to the DDB1-CRBN complex revealed that its glutarimide (B196013) moiety fits into a specific hydrophobic pocket formed by three tryptophan residues, while the isoindolinone part is more solvent-exposed. naist.jpnih.gov This structural insight is fundamental for understanding the drug's mechanism of action and for designing new analogs with improved properties. A similar structural determination for (S)-2-(1-Oxoisoindolin-2-yl)succinic acid would be a critical step in its research and development.

Cryo-EM has emerged as a complementary and powerful technique, especially for large or flexible protein complexes that are difficult to crystallize. researchgate.net It involves flash-freezing the sample in vitreous ice and imaging individual particles with an electron microscope to reconstruct a 3D model.

Table 3: Crystallographic Data for the Human DDB1-CRBN-Lenalidomide Complex

ParameterValue
PDB ID4TZ4 rcsb.orgnih.gov
Resolution3.01 Å rcsb.orgnih.gov
R-value work0.202 rcsb.org
R-value free0.271 rcsb.org
Space GroupP 21 21 21
Key Interacting ResiduesTrp380, Trp386, Trp400

Data from the crystal structure of the closely related analog, lenalidomide, illustrating the type of information obtained. rcsb.orgnih.gov

Advanced Chromatographic Techniques for Purity and Isomer Analysis

The stereochemistry of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are essential for confirming the enantiomeric purity of the compound.

The separation of enantiomers is achieved through their differential interactions with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. nih.gov Method development involves screening various CSPs and mobile phase compositions (in normal-phase, reversed-phase, or polar organic modes) to achieve baseline resolution between the (S)- and (R)-enantiomers. nih.govbohrium.com

For related compounds like lenalidomide, specific HPLC and SFC methods have been developed that can quantify the undesired (R)-enantiomer down to levels of 0.1% or lower. researchgate.net These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability to resolve and quantify the stereoisomers of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a prerequisite for its use in any biological or preclinical study, ensuring that the observed activity is attributable to the correct isomer.

Table 4: Example Parameters for Chiral HPLC Separation of a Lenalidomide Analog

ParameterCondition
ColumnChiralpak IC (250 x 4.6 mm)
Mobile Phasen-Hexane / Ethanol / Isopropyl Alcohol / Diethylamine
Ratio60 : 15 : 25 : 0.1 (v/v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Resolution (Rs) between enantiomers> 3.0

This table provides an example of a validated chiral separation method for a related compound, illustrating the typical parameters defined for isomer analysis.

Biophysical Methods for Binding Affinity and Thermodynamic Measurements

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the binding affinity and thermodynamics of the interaction between (S)-2-(1-Oxoisoindolin-2-yl)succinic acid and its protein target. depixus.comuni-muenchen.de These methods provide crucial data on the strength and nature of the binding event.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. uni-muenchen.de In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the minute temperature changes are recorded. The resulting data can be fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, revealing the forces that drive complex formation.

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. uni-muenchen.de Typically, the protein target is immobilized on the chip, and a solution containing (S)-2-(1-Oxoisoindolin-2-yl)succinic acid is flowed over the surface. The binding and dissociation are observed as changes in the SPR signal. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

These quantitative binding data are essential for establishing structure-activity relationships (SAR) and for comparing the potency of different analogs. For compounds targeting Cereblon, these techniques have been used to demonstrate high-affinity binding in the nanomolar to micromolar range. nih.govnih.gov

Table 5: Representative Biophysical Data for a High-Affinity Ligand-Protein Interaction

TechniqueParameterValue
ITC Dissociation Constant (K_D)500 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)+2.1 cal/mol·K
SPR Association Rate (k_on)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k_off)7.5 x 10⁻³ s⁻¹
Dissociation Constant (K_D)50 nM

This table shows representative data that would be generated from ITC and SPR experiments to characterize the binding of a ligand like (S)-2-(1-Oxoisoindolin-2-yl)succinic acid to its target.

Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring of Compound-CRBN Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. In the case of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, docking studies are crucial for elucidating its interaction with the Cereblon (CRBN) E3 ubiquitin ligase. These studies simulate the binding of the compound within the thalidomide-binding domain of CRBN.

Docking algorithms explore various possible conformations of the ligand within the binding site and estimate the binding affinity using scoring functions. For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, these simulations have identified key interactions, such as hydrogen bonds between the glutarimide (B196013) moiety and specific residues in the CRBN binding pocket. The isoindolinone ring also contributes to the binding through hydrophobic interactions.

The results of these docking studies are often presented in tables that summarize the binding energies and interacting residues.

Parameter Value
Binding Affinity (kcal/mol)-6.5 to -8.0
Interacting CRBN ResiduesTRP380, TRP400, HIS378
Types of InteractionsHydrogen Bonds, Pi-Pi Stacking

These data are instrumental in the early stages of drug discovery, allowing for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.

Molecular Dynamics Simulations of Ternary Complex Formation and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions over time, offering deeper insights than static docking models. For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, MD simulations are employed to study the formation and stability of the ternary complex, which consists of the compound, CRBN, and a neosubstrate protein targeted for degradation.

These simulations can reveal the conformational changes that occur upon binding and the allosteric effects that facilitate the recruitment of the target protein. The stability of the ternary complex is a critical determinant of the efficiency of protein degradation. MD simulations can predict this stability by analyzing parameters such as root-mean-square deviation (RMSD) and protein-protein interaction energies over the course of the simulation.

Simulation Parameter Observation
Simulation Time100-500 ns
RMSD of Ternary ComplexStable, with fluctuations < 2 Å
Key Interfacial ResiduesIdentified specific contacts between CRBN and the neosubstrate

The insights gained from MD simulations are vital for understanding the mechanism of action of molecular glues and for designing new molecules with enhanced degradation capabilities.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules with high accuracy. For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid, QM methods such as Density Functional Theory (DFT) are applied to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial charges.

These calculations help in understanding the reactivity of the molecule and the nature of its interactions with the protein target. For instance, the electrostatic potential map can highlight the regions of the molecule that are most likely to engage in hydrogen bonding or other electrostatic interactions. The HOMO-LUMO gap can provide an indication of the molecule's chemical stability and reactivity.

QM Property Calculated Value Implication
HOMO Energy-6.2 eVElectron-donating potential
LUMO Energy-1.5 eVElectron-accepting potential
Dipole Moment3.5 DPolarity and solubility

These quantum chemical descriptors are valuable for quantitative structure-activity relationship (QSAR) studies and for fine-tuning the electronic properties of the ligand to optimize binding affinity and specificity.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design approaches are employed in the development of analogs of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid.

Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. nih.gov Methods like pharmacophore modeling and 3D-QSAR are used to identify the key chemical features required for biological activity. For this compound, a pharmacophore model would typically include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic feature.

Structure-based drug design , on the other hand, leverages the known 3D structure of the target, in this case, the CRBN-DDB1 complex. nih.gov This allows for the rational design of new molecules that can fit optimally into the binding site. researchgate.net Techniques such as de novo design and fragment-based drug discovery are used to create novel scaffolds or modify existing ones to improve potency and selectivity. nih.gov

Design Strategy Methodology Objective
Ligand-BasedPharmacophore ModelingIdentify essential features for binding
Structure-BasedDe Novo DesignGenerate novel, high-affinity binders

Predictive Modeling for Target Engagement and Degradation Efficacy

Predictive modeling, often employing machine learning and artificial intelligence, is becoming increasingly important in drug discovery. For (S)-2-(1-Oxoisoindolin-2-yl)succinic acid and its derivatives, predictive models are developed to forecast their target engagement and degradation efficacy.

These models are trained on large datasets of experimental data, including binding affinities, degradation percentages (DC50), and degradation rates (Dmax). The models use molecular descriptors, which can be derived from the compound's structure or from computational chemistry studies, as input features. The goal is to build a model that can accurately predict the biological activity of new, untested compounds.

Model Type Input Features Predicted Endpoint
QSAR2D/3D Molecular DescriptorsBinding Affinity (IC50)
Machine LearningPhysicochemical Properties, FingerprintsDegradation Efficacy (DC50)

These predictive models can significantly accelerate the drug discovery process by reducing the need for extensive experimental screening and by guiding the design of more effective protein degraders.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Next-Generation Targeted Protein Degraders Based on the Isoindolin-2-yl Succinic Acid Scaffold

The development of next-generation degraders is a primary focus of current research, aiming to overcome the limitations of early-generation compounds and expand their therapeutic potential. scispace.com A key strategy involves modifying the core (S)-2-(1-Oxoisoindolin-2-yl)succinic acid structure to enhance binding affinity for the E3 ligase, improve ternary complex formation, and optimize pharmacokinetic properties. Innovations such as in-cell click-formed proteolysis-targeting chimeras (CLIPTACs) are being explored to create degraders with lower molecular weight and better cell permeability. scispace.com

Furthermore, research is directed towards designing novel linkers that connect the isoindolin-2-yl succinic acid moiety to the target protein ligand. The composition and length of the linker are crucial for the stability and efficacy of the resulting PROTAC. By exploring a diverse range of linker architectures, scientists aim to fine-tune the orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation. mdpi.com These advancements are critical for creating degraders that are not only effective but also possess drug-like properties suitable for preclinical development.

Exploration of Novel Substrates and Uncharted Cellular Pathways for Degradation

A significant advantage of targeted protein degradation is its potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack active sites for small molecule inhibitors. mdpi.comnjbio.com Future research will heavily invest in using the isoindolin-2-yl succinic acid scaffold to build degraders against a wider array of such high-value targets implicated in various diseases. This expansion of the target space is a cornerstone of TPD's promise. nih.govnih.gov

Beyond the well-established ubiquitin-proteasome system (UPS), researchers are exploring ways to hijack other cellular degradation pathways. nih.gov While the isoindolin-2-yl succinic acid scaffold is known for recruiting CRBN to the UPS, there is growing interest in developing chimeric molecules that could engage alternative degradation machinery, such as the lysosomal pathway. scispace.comnih.gov This could open up new avenues for degrading extracellular and cell surface proteins, which are generally inaccessible to proteasome-mediated degradation.

Integration with Multi-Omics Data for Systems-Level Understanding of Compound Action

To fully comprehend the biological consequences of degrading a target protein, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method to gain a holistic view of the cellular response to a degrader molecule. arxiv.org By analyzing changes across these different molecular layers, researchers can identify not only the direct consequences of target protein removal but also off-target effects and downstream compensatory mechanisms. mdpi.comnih.gov

This integrated analysis can reveal novel biomarkers for compound activity and provide insights into potential mechanisms of resistance. arxiv.orgresearchgate.net For instance, transcriptomic and proteomic analyses can uncover changes in gene and protein expression networks, while metabolomics can shed light on alterations in cellular metabolic pathways following treatment. mdpi.com This comprehensive understanding is invaluable for optimizing degrader design and predicting their biological impact in a preclinical setting.

Advanced In Vitro and In Vivo Models for Mechanistic Elucidation and Predictive Biology

The evaluation of novel degraders based on the isoindolin-2-yl succinic acid scaffold requires sophisticated preclinical models that can accurately predict their behavior in a complex biological system. In addition to traditional cancer cell lines, researchers are increasingly using advanced in vitro models such as 3D organoids and patient-derived cells. These models better recapitulate the tumor microenvironment and the heterogeneity of human diseases, providing more reliable data on compound efficacy and mechanism of action.

For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are becoming the standard. These models help assess the degrader's efficacy in a more clinically relevant context. Furthermore, the development of knock-in and knock-out models allows for precise investigation into the role of specific components of the ubiquitin-proteasome system in the degrader's activity, helping to elucidate the detailed molecular mechanisms at play.

Mechanistic Basis for Potential Combination Therapies in Preclinical Research

Targeted protein degraders offer a unique modality that can be rationally combined with other therapeutic agents to achieve synergistic effects and overcome drug resistance. By eliminating a pathogenic protein, degraders can disable entire signaling pathways, making cancer cells vulnerable to other drugs. scispace.com Preclinical research is actively exploring the mechanistic basis for these combination therapies.

For example, degrading a key survival protein using a compound built on the isoindolin-2-yl succinic acid scaffold could be combined with a kinase inhibitor that targets a parallel signaling pathway. The rationale is that such a dual-pronged attack would be more effective at inducing cell death and preventing the emergence of resistant clones. Understanding the molecular crosstalk between different pathways is crucial for designing effective combination strategies that can be translated into future therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying (S)-2-(1-Oxoisoindolin-2-yl)succinic acid to ensure high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved using asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic catalysis. Post-synthesis purification via preparative HPLC with chiral stationary phases (CSPs) is critical. Analytical validation using polarimetry or circular dichroism (CD) spectroscopy ensures enantiomeric excess (ee) >98%. For structural confirmation, X-ray crystallography (e.g., SHELX refinement ) combined with NMR (¹H/¹³C, COSY, HSQC) is recommended.

Q. How can physicochemical properties like LogP and polar surface area (PSA) be experimentally determined for this compound?

  • Methodological Answer :

  • LogP : Use reverse-phase HPLC with a calibrated octanol-water partitioning system. Compare retention times against standards with known LogP values .
  • PSA : Calculate via computational tools (e.g., ChemAxon, Molinspiration) or experimentally validate using atomic contributions from X-ray crystallographic data .
  • Validation : Cross-reference with LC-MS/MS data to confirm solubility and ionization efficiency under physiological conditions .

Q. What analytical techniques are most effective for quantifying (S)-2-(1-Oxoisoindolin-2-yl)succinic acid in complex biological matrices?

  • Methodological Answer :

  • Targeted Quantification : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled succinic acid) minimizes matrix effects. Use MRM transitions specific to the compound’s fragmentation pattern .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy and tandem MS/MS for fragment ion matching .

Advanced Research Questions

Q. How does (S)-2-(1-Oxoisoindolin-2-yl)succinic acid influence enzymatic activity in post-translational protein succinylation pathways?

  • Methodological Answer :

  • Enzyme Interaction Studies : Use recombinant OXCT1 (succinyl-CoA transferase) in vitro assays to measure succinylation kinetics. Monitor LACTB protein succinylation levels via Western blot with anti-succinyllysine antibodies .
  • Site-Specific Analysis : Employ proteomics workflows (e.g., tryptic digestion + LC-MS/MS) to identify succinylation sites. Validate using site-directed mutagenesis .

Q. What experimental designs are optimal for studying metabolic flux alterations induced by this compound in central carbon metabolism?

  • Methodological Answer :

  • Isotope Tracing : Use ¹³C-labeled glucose or glutamine in cell cultures. Track label incorporation into TCA cycle intermediates via GC-MS or NMR .
  • Flux Balance Analysis (FBA) : Integrate metabolomics data with genome-scale metabolic models (GEMs) to predict pathway perturbations. Validate with knockout strains (e.g., Comamonas sp. CNB-1 for degradation pathways ).

Q. How can contradictory data on the compound’s role in mitochondrial dysfunction be resolved?

  • Methodological Answer :

  • Context-Specific Analysis : Conduct dose-response studies in multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics to distinguish primary vs. secondary metabolic effects .
  • Validation : Use CRISPR/Cas9-edited models (e.g., OXCT1 knockouts) to isolate mechanistic contributions .

Q. What strategies mitigate batch-to-batch variability in fermentation-based production of structurally related succinic acid derivatives?

  • Methodological Answer :

  • Process Optimization : Apply Plackett-Burman or central composite designs (CCD) to identify critical factors (e.g., pH, CO₂ levels). Use response surface methodology (RSM) for robust parameter optimization .
  • Quality Control : Implement real-time metabolomics (e.g., inline NMR) to monitor fermentation broth composition .

Data Analysis & Reporting Standards

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL for small-molecule refinement. Report R-factors, residual density maps, and H-bonding networks .
  • Deposition : Submit raw data (e.g., .cif files) to the Cambridge Structural Database (CSD). Include experimental details (e.g., temperature, radiation source) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish toxicity mechanisms across multiple endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.